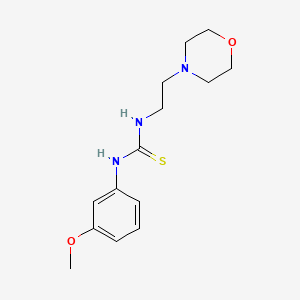

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a methoxyphenyl group and a morpholinoethyl group attached to the thiourea core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea typically involves the reaction of 3-methoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Thiourea derivatives, including 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea, have shown promising antitumor properties. Recent studies indicate that thioureas can inhibit the growth of various cancer cell lines. For instance, complexes formed with metal ions and thiourea ligands have demonstrated significant cytotoxic effects against breast and lung cancer cells. The mechanism often involves the disruption of cellular processes related to proliferation and apoptosis induction .

Urease Inhibition

Urease inhibitors are crucial in treating conditions caused by urease activity, such as kidney stones and certain infections. Thiourea compounds have been identified as effective urease inhibitors. Research has shown that modifications in the thiourea structure can enhance inhibitory activity, making them potential candidates for developing new anti-urease agents .

Antimicrobial Properties

The antimicrobial efficacy of thioureas has been widely studied. Compounds like this compound exhibit activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration values indicate their potency compared to standard antibiotics, suggesting their potential use in treating infections .

Herbicidal Activity

Thioureas have been explored for their herbicidal properties. Studies reveal that certain derivatives can inhibit weed growth effectively while being less toxic to crops. This selectivity is advantageous for sustainable agricultural practices .

Pesticidal Activity

Research indicates that thiourea derivatives can also function as insecticides. Their application in pest management strategies could reduce reliance on conventional chemical pesticides, promoting environmentally friendly farming practices .

Polymer Chemistry

Thioureas are utilized as precursors in the synthesis of polymers. Their ability to form stable complexes with various metals allows for the development of materials with enhanced properties such as thermal stability and flame retardancy. This aspect is particularly relevant in industries where material performance under extreme conditions is critical .

Organocatalysis

The catalytic properties of thioureas have been harnessed in organic synthesis. They serve as organocatalysts in various reactions, facilitating processes such as Michael additions and asymmetric synthesis. The unique structural features of thioureas contribute to their effectiveness in catalyzing reactions under mild conditions .

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of thiourea derivatives, including this compound, evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific structural modifications significantly enhanced their antitumor activity. The compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range .

Case Study 2: Urease Inhibition Mechanism

Research focused on synthesizing novel urease inhibitors based on thiourea frameworks demonstrated that specific substitutions on the phenyl ring increased inhibitory potency. The synthesized compounds were evaluated for their IC50 values against urease enzymes extracted from jack bean (Canavalia ensiformis), revealing promising results that could lead to new therapeutic agents for managing urease-related disorders .

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Methoxyphenyl)-3-(2-piperidinoethyl)thiourea

- 1-(3-Methoxyphenyl)-3-(2-pyrrolidinoethyl)thiourea

Comparison

Compared to its analogs, 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea exhibits unique properties due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and biological activity. Additionally, the morpholino group can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.

Biologische Aktivität

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 282.37 g/mol

This compound features a methoxy group, which may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of thioureas often involves their role as enzyme inhibitors. Specifically, this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters and have been implicated in various neurological disorders.

Enzyme Inhibition

Research indicates that thiourea derivatives can act as reversible inhibitors of MAO-A and MAO-B. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have therapeutic implications for depression and other mood disorders.

Antimicrobial Activity

This compound has also shown promising antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Case Study 1: MAO Inhibition

In a study evaluating the inhibitory effects of various thiourea derivatives on MAO enzymes, this compound exhibited significant inhibition with an IC50 value indicative of its potency compared to standard inhibitors. This suggests its potential use in treating conditions related to monoamine dysregulation.

Case Study 2: Antibacterial Screening

A series of experiments assessed the antibacterial activity of this compound against several pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting it could serve as a lead compound for antibiotic development.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-18-13-4-2-3-12(11-13)16-14(20)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFYJAKTYUADPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.